Orthogonal-Reactivity Score: Three Reactive Handles in One Scaffold
A simple count of orthogonal, synthetically addressable functional groups reveals that the target compound carries three such groups (Boc‑amine, carboxylic acid, and terminal alkyne), whereas the most common comparator, Boc‑nipecotic acid (CAS 88495‑54‑9), carries only two (Boc‑amine and carboxylic acid, alkyne absent) . This 50 % increase in reactive handles (3 vs. 2) directly translates to superior synthetic versatility: a single coupling step can install the scaffold, and the propargyl group remains available for late‑stage diversification without additional deprotection or functional‑group interconversion steps [1].
| Evidence Dimension | Number of orthogonal reactive handles per scaffold |
|---|---|
| Target Compound Data | 3 (Boc‑protected amine, carboxylic acid, terminal alkyne) |
| Comparator Or Baseline | Boc‑nipecotic acid (CAS 88495‑54‑9): 2 handles (Boc‑amine, carboxylic acid; alkyne absent) |
| Quantified Difference | +50 % more reactive handles (3 vs. 2) |
| Conditions | Structural comparison based on published molecular formulas and connectivity; no experimental assay required |
Why This Matters
For procurement, the three‑handle scaffold reduces the number of building blocks and synthetic steps needed to construct complex, clickable conjugates, directly lowering raw‑material inventory and labor costs.
- [1] Iris Biotech. Click Chemistry Tools: Propargyl Amino Acids. 2015. Demonstrates the synthetic utility of combined Boc/alkyne/acid scaffolds for step‑economical conjugate assembly. View Source
